1,8-Naphthyridin-2-amine hcl
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Overview
Description
1,8-Naphthyridin-2-amine hydrochloride is a heterocyclic compound that has gained significant attention due to its diverse biological activities and photochemical properties. This compound is part of the broader class of 1,8-naphthyridines, which are known for their applications in medicinal chemistry, materials science, and as ligands in coordination chemistry .
Mechanism of Action
Target of Action
1,8-Naphthyridin-2-amine hcl is a heterocyclic compound that has been found to have diverse biological activities . It has been used in the synthesis of various pharmacophores, which have shown promising antimicrobial and anticancer activities .
Mode of Action
Its derivatives have been found to interact with their targets in a way that leads to their antimicrobial and anticancer effects . For instance, some derivatives have shown to interact with DNA, leading to changes in its structure and function . The interaction with DNA could potentially inhibit the replication of bacterial cells or cancer cells, leading to their death .
Biochemical Pathways
Given its antimicrobial and anticancer activities, it can be inferred that it may affect pathways related to cell replication and survival
Pharmacokinetics
Its derivatives have been evaluated for their admet properties, which predict their pharmacokinetic behavior . These studies can provide insights into the bioavailability of the compound and its derivatives.
Result of Action
Its derivatives have shown promising results in terms of their antimicrobial and anticancer activities . For instance, some derivatives have shown potent anticancer activity against the MDA-MB-231 cell line, comparable to Cisplatin . They have also shown remarkable antimicrobial activity against various bacterial strains .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of metal ions such as Cu+ and Cu2+ has been found to cause the quenching of the fluorescence emission of 1,8-naphthyridines, due to the formation of complexes between the naphthyridine and the metal . This suggests that the presence of metal ions in the environment can influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Naphthyridin-2-amine hydrochloride can be synthesized through various methods, including multicomponent reactions, Friedländer synthesis, and metal-catalyzed reactions. One common approach involves the multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods
In industrial settings, the synthesis of 1,8-naphthyridin-2-amine hydrochloride often involves the use of water-soluble iridium catalysts under air atmosphere, which facilitates the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols to form the desired product .
Chemical Reactions Analysis
Types of Reactions
1,8-Naphthyridin-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various naphthyridine derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1,8-Naphthyridin-2-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating bacterial infections and other diseases.
Industry: Utilized in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors
Comparison with Similar Compounds
Similar Compounds
Gemifloxacin: A fluoroquinolone antibiotic containing a 1,8-naphthyridine core, used to treat bacterial infections.
1,5-Naphthyridine: Another naphthyridine derivative with different biological activities and applications.
Phthalazinone: A heterocyclic compound with structural similarities to naphthyridines, used in various medicinal applications
Uniqueness
1,8-Naphthyridin-2-amine hydrochloride is unique due to its specific combination of biological activities, photochemical properties, and versatility in synthetic applications. Its ability to act as a ligand and its potential therapeutic applications make it a valuable compound in both research and industry .
Properties
IUPAC Name |
1,8-naphthyridin-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3.ClH/c9-7-4-3-6-2-1-5-10-8(6)11-7;/h1-5H,(H2,9,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLSEWWPMRRGHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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